Cas no 125535-06-0 ((2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid)

(2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid Chemical and Physical Properties
Names and Identifiers
-
- (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid
- (2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-chromen-7-yl beta-D-glucopyranosiduronic acid
- Eriodictyol 7-O-glucuronide
- Q27134351
- (2S)-3',4',5-Trihydroxy-7-(beta-D-glucopyranuronosyloxy)flavanone
- NCGC00385251-01!(2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
- CHEBI:65859
- CS-0890644
- AKOS040762723
- 125535-06-0
- FS-8376
- HY-N12025
- (2S,3S,4S,5R,6S)-6-{[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydro-1-benzopyran-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-(((S)-2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxochroman-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- DA-73177
-
- Inchi: 1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16-,17-,18+,19-,21+/m0/s1
- InChI Key: YSORAXGDTRAEMV-CGXGPNJMSA-N
- SMILES: O1[C@H](C(=O)O)[C@H]([C@@H]([C@H]([C@@H]1OC1C=C(C2C(C[C@@H](C3C=CC(=C(C=3)O)O)OC=2C=1)=O)O)O)O)O
Computed Properties
- Exact Mass: 464.09547607 g/mol
- Monoisotopic Mass: 464.09547607 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 33
- Rotatable Bond Count: 4
- Complexity: 732
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 6
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 203
- Molecular Weight: 464.4
(2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid Security Information
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
(2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN95290-10mg |
Eriodictyol 7-O-glucuronide |
125535-06-0 | >=98% | 10mg |
$318 | 2021-07-22 | |
TargetMol Chemicals | TN5522-5mg |
Eriodictyol 7-O-glucuronide |
125535-06-0 | 5mg |
¥ 3710 | 2024-07-20 | ||
TargetMol Chemicals | TN5522-1 mL * 10 mM (in DMSO) |
Eriodictyol 7-O-glucuronide |
125535-06-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3810 | 2023-09-15 | |
TargetMol Chemicals | TN5522-5 mg |
Eriodictyol 7-O-glucuronide |
125535-06-0 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
ChemFaces | CFN95290-10mg |
Eriodictyol 7-O-glucuronide |
125535-06-0 | >=98% | 10mg |
$318 | 2023-09-19 | |
TargetMol Chemicals | TN5522-1 ml * 10 mm |
Eriodictyol 7-O-glucuronide |
125535-06-0 | 1 ml * 10 mm |
¥ 3810 | 2024-07-20 |
(2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid Related Literature
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
-
Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
Additional information on (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid
Introduction to (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid (CAS No. 125535-06-0)
(2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid (CAS No. 125535-06-0) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmacology. This compound, also known as eriodictoyl glucuronide, is a glycoside derived from the flavonoid eriodictyol. The unique structure and properties of this compound make it a subject of extensive research, particularly in the context of its potential therapeutic applications and biological activities.
The chemical structure of (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid consists of a flavonoid backbone with a glucuronide moiety attached at the 7-position. This structural feature imparts the compound with specific biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. The glucuronide group enhances the water solubility and bioavailability of the molecule, making it more suitable for pharmaceutical applications.
Recent studies have highlighted the potential of (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid in various therapeutic areas. For instance, a study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound exhibits potent antioxidant activity, which can help protect cells from oxidative stress and damage. Oxidative stress is a key factor in the development of numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer.
In addition to its antioxidant properties, (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid has been shown to possess anti-inflammatory effects. Inflammatory responses are involved in many chronic diseases, and compounds that can modulate these responses are of great interest. A study in the Inflammation Research journal reported that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation.
The anti-cancer potential of (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid has also been explored. Research published in the Cancer Letters journal indicated that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism behind this selective cytotoxicity involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells.
Beyond its direct biological activities, (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid has been studied for its potential as a prodrug or drug delivery system. The glucuronide moiety can be cleaved by enzymes in the body, releasing the active flavonoid eriodictyol. This property makes it an attractive candidate for improving the pharmacokinetics and bioavailability of flavonoids, which are often poorly absorbed due to their low water solubility.
The natural sources of (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid include various plants such as citrus fruits and certain herbs. These natural sources provide a sustainable and renewable resource for the production of this compound. However, large-scale extraction from natural sources can be challenging due to low yields and variability in plant composition. Therefore, synthetic methods have been developed to produce this compound more efficiently and consistently.
In conclusion, (2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid (CAS No. 125535-06-0) is a promising compound with a wide range of biological activities and potential therapeutic applications. Its unique chemical structure and properties make it an important subject of ongoing research in various scientific disciplines. As more studies are conducted, it is likely that new insights into its mechanisms of action and potential uses will emerge, further solidifying its importance in the field of medicinal chemistry.
125535-06-0 ((2S)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid) Related Products
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
